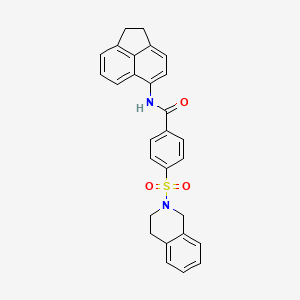
N-(1,2-dihydroacenaphthylen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1,2-dihydroacenaphthylen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide" is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of key intermediates and catalytic systems to achieve the desired chemical structures. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides is described, indicating that similar methodologies could potentially be applied to the synthesis of the compound . Additionally, the use of a key intermediate, N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid), for the synthesis of various heterocyclic compounds, including dihydroisoquinolines, suggests a possible route for the synthesis of the dihydroisoquinoline moiety present in the target compound . Furthermore, the nickel-catalyzed synthesis of diaryl sulfides and sulfones via C-H bond functionalization of arylamides provides a method that could be relevant for introducing the sulfonyl group into the benzamide framework .
Molecular Structure Analysis
The molecular structure of the compound would likely feature a dihydroacenaphthylene moiety linked to a benzamide structure with a sulfonyl bridge connecting to a dihydroisoquinoline group. The presence of these moieties suggests a complex molecular architecture that could influence the compound's binding to biological targets. The molecular docking studies mentioned in the synthesis of related compounds could provide insights into the potential interactions of the compound with various enzymes or receptors .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by the functional groups present in its structure. The benzamide and sulfonyl groups are known to participate in various chemical reactions, including sulfenylation and sulfonylation, as indicated by the nickel-catalyzed reactions described . These reactions could be utilized to further modify the compound or to synthesize analogs with different properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Benzamide derivatives typically have solid-state properties and can exhibit varying solubilities in organic solvents. The presence of the sulfonyl group could increase the compound's polarity, potentially affecting its solubility in aqueous media. The electrophysiological activity of related compounds suggests that the target compound might also exhibit biological activity, possibly as a class III antiarrhythmic agent .
科学的研究の応用
Anticancer Activity
Compounds structurally similar to N-(1,2-dihydroacenaphthylen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide have been synthesized and evaluated for their potential as PI3K inhibitors and anticancer agents. For instance, derivatives like 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides have shown significant antiproliferative activities against various human cancer cell lines. These compounds have been tested for their inhibitory activity against PI3K/mTOR and their effects on tumor growth in vivo, demonstrating potential as anticancer agents by inhibiting the PI3K/AKT/mTOR pathway (Teng Shao et al., 2014).
Synthesis of Heterocyclic Derivatives
Research on compounds with similar structural features has led to the synthesis of various heterocyclic derivatives with potential therapeutic applications. For example, quinazoline derivatives have been synthesized for their diuretic, antihypertensive, and anti-diabetic potentials. These compounds, through pharmacological evaluations, have demonstrated significant activity, offering insights into the structure-activity relationships and potential therapeutic applications of such chemical structures (M. Rahman et al., 2014).
Fluorescent Properties and Dye Applications
Derivatives of this compound have been explored for their fluorescent properties, leading to applications as fluorescent whiteners on textiles. Studies on benzotriazole and isoquinolinone derivatives highlight their potential in enhancing the whiteness of polyester fibers, showcasing the compound's applicability beyond pharmacological uses (D. W. Rangnekar et al., 1987).
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3S/c31-28(29-26-15-12-21-9-8-20-6-3-7-25(26)27(20)21)22-10-13-24(14-11-22)34(32,33)30-17-16-19-4-1-2-5-23(19)18-30/h1-7,10-15H,8-9,16-18H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYIXKDNRRAFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)
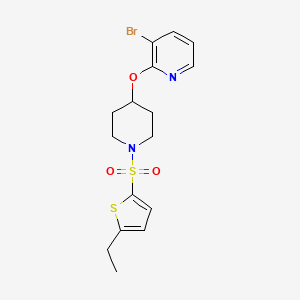
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)
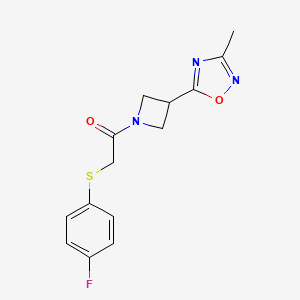
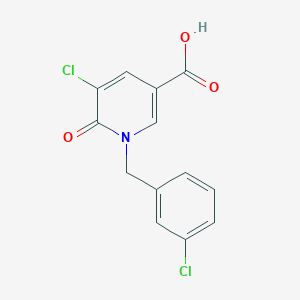
![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517160.png)
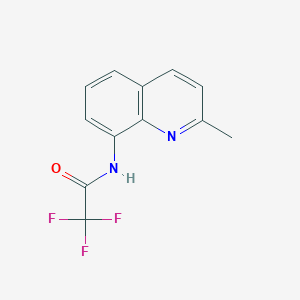
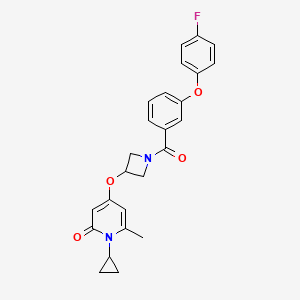
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride](/img/structure/B2517163.png)
![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)
![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2517169.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)

![1-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)